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Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B1516159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CEP-28122, a potent and selective,

orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its inhibitory

activity, the experimental protocols for its characterization, and the signaling pathways it

targets.

Core Data Presentation: In Vitro and Cellular Activity
of CEP-28122
CEP-28122 demonstrates high potency against recombinant ALK and inhibits the growth of

ALK-positive cancer cell lines. The following table summarizes the key quantitative data

regarding its inhibitory activity.
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Assay Type
Target/Cell
Line

Parameter Value Reference

Enzymatic Assay
Recombinant

ALK
IC50 1.9 ± 0.5 nM [1][2]

Cellular Assay

Karpas-299

(NPM-ALK

positive)

IC50 20 nM [3]

Cellular Assay
Sup-M2 (NPM-

ALK positive)
Growth Inhibition

Concentration-

dependent
[2]

Cellular Assay

NCI-H2228

(EML4-ALK

positive)

Inhibition of

Phosphorylation

Concentration-

dependent
[1]

Cellular Assay

NCI-H3122

(EML4-ALK

positive)

Inhibition of

Phosphorylation

Concentration-

dependent
[1]

Cellular Assay
NB-1 (ALK

amplified)
Growth Inhibition Significant [4]

Cellular Assay
SH-SY5Y (ALK

mutation)
Growth Inhibition Significant [4]

Cellular Assay
NB-1643 (ALK

mutation)
Growth Inhibition Significant [4]

Cellular Assay
NB-1691 (ALK

negative)
Growth Inhibition

No significant

effect
[4]

ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively

activated through mutations, amplifications, or chromosomal translocations, drives the

proliferation and survival of cancer cells. ALK activation triggers several downstream signaling

cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways are

crucial for regulating cell growth, survival, and differentiation.[5][6][7] CEP-28122 exerts its
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therapeutic effect by inhibiting the kinase activity of ALK, thereby blocking these downstream

oncogenic signals.

Cell Membrane

Cytoplasm

Nucleus

ALK Receptor Tyrosine Kinase

PLCγ

PI3K

RAS

JAK

AKT

RAF

STAT

Gene Transcription
(Proliferation, Survival)

MEK

ERK

CEP-28122

Inhibits

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathways.

Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the

activity of CEP-28122.

In Vitro ALK Enzymatic Assay (IC50 Determination)
Objective: To determine the concentration of CEP-28122 required to inhibit 50% of the

recombinant ALK kinase activity.

Methodology: A time-resolved fluorescence (TRF) assay is a common method for this

determination.

Reagents and Materials:

Recombinant ALK enzyme

Biotinylated peptide substrate

ATP

Europium-labeled anti-phosphotyrosine antibody

Streptavidin-conjugated allophycocyanin (SA-APC)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

CEP-28122 (serially diluted)

384-well assay plates

Procedure:

1. Add assay buffer to all wells of a 384-well plate.
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2. Add serially diluted CEP-28122 or vehicle (DMSO) to the appropriate wells.

3. Add the recombinant ALK enzyme to all wells and incubate for a pre-determined time

(e.g., 15 minutes) at room temperature.

4. Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and

ATP.

5. Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.

6. Stop the reaction by adding EDTA.

7. Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-

APC) and incubate for at least 60 minutes to allow for binding.

8. Read the plate on a TRF-compatible plate reader, measuring the emission at two

wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

Data Analysis:

1. The ratio of the two emission signals is calculated.

2. The percent inhibition is determined relative to the vehicle control.

3. IC50 values are calculated by fitting the percent inhibition versus the logarithm of the

compound concentration to a sigmoidal dose-response curve using a suitable software

like XLFit.[4]
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Caption: Experimental workflow for IC50 determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1516159?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Proliferation/Viability Assay
Objective: To assess the effect of CEP-28122 on the growth and viability of ALK-positive and

ALK-negative cancer cell lines.

Methodology: A common method is the use of a tetrazolium-based assay such as MTT or CCK-

8.

Reagents and Materials:

ALK-positive and ALK-negative cell lines

Complete cell culture medium

CEP-28122 (serially diluted)

MTT or CCK-8 reagent

Solubilization solution (for MTT)

96-well cell culture plates

Microplate reader

Procedure:

1. Seed cells into 96-well plates at a predetermined density and allow them to adhere

overnight.

2. Treat the cells with serial dilutions of CEP-28122 or vehicle (DMSO) and incubate for a

specified period (e.g., 72 hours).

3. Add the MTT or CCK-8 reagent to each well and incubate for 2-4 hours.

4. If using MTT, add the solubilization solution to dissolve the formazan crystals.

5. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for

CCK-8) using a microplate reader.
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Data Analysis:

1. The absorbance values are corrected for background.

2. The cell viability is expressed as a percentage of the vehicle-treated control.

3. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by

plotting the percent viability against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of CEP-28122 in animal models bearing human

tumor xenografts.

Methodology:

Animal Models:

Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of the

human tumor cells.

Tumor Implantation:

ALK-positive human cancer cells (e.g., Sup-M2 or NCI-H2228) are injected

subcutaneously into the flank of the mice.[4]

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Treatment:

Mice are randomized into treatment and control groups.

CEP-28122 is formulated in a suitable vehicle (e.g., PEG-400) and administered orally at

various doses (e.g., 30 and 55 mg/kg, twice daily).[4]

The control group receives the vehicle only.

Treatment is continued for a specified duration (e.g., 12-24 days).[4][1]
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Efficacy Assessment:

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (L

x W²)/2 is commonly used, where L is the longest diameter and W is the shortest.

Animal body weight is monitored as an indicator of toxicity.

At the end of the study, tumors may be excised for further analysis (e.g., immunoblotting to

assess target inhibition).

Data Analysis:

Tumor growth curves are plotted for each treatment group.

Statistical analysis (e.g., Mann-Whitney U test) is used to compare tumor volumes

between treated and control groups.

Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.

Conclusion
CEP-28122 is a highly potent and selective inhibitor of ALK with demonstrated activity in both

in vitro and in vivo models of ALK-driven cancers. The experimental protocols outlined in this

guide provide a framework for the preclinical evaluation of this and similar targeted therapies.

The robust anti-tumor activity of CEP-28122 in preclinical models highlights its potential as a

therapeutic agent for patients with ALK-positive malignancies.[4][8]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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